An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] These structures are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and central nervous system disorders.[4][5]
There are two primary tautomeric forms of the indazole nucleus, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1] However, 2H-indazole derivatives also exhibit significant biological activity and are crucial components of many therapeutic agents.[4] This guide focuses on a key synthetic building block, 5-(chloromethyl)-2-methyl-2H-indazole , providing an in-depth look at its chemical properties, molecular structure, synthesis, and reactivity, with a particular emphasis on its utility for researchers and professionals in drug development.
Molecular Structure and Chemical Properties
5-(chloromethyl)-2-methyl-2H-indazole is a substituted indazole with a reactive chloromethyl group at the 5-position and a methyl group on one of the pyrazole nitrogens. The precise arrangement of substituents on the indazole core is critical for its interaction with biological targets.
Structural Information
The structure of 5-(chloromethyl)-2-methyl-2H-indazole is defined by the fusion of the benzene and pyrazole rings, with the substituents at specific positions influencing its electronic and steric properties.
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Molecular Formula: C₉H₉ClN₂[6]
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Molecular Weight: 180.64 g/mol
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SMILES: CN1C=C2C=C(C=CC2=N1)CCl[6]
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InChIKey: DEIHYPIXKGWCPR-UHFFFAOYSA-N[6]
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. Researchers should verify these properties with material from their specific supplier.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [6] |
| Molecular Weight | 180.64 g/mol | |
| Physical Form | Predicted to be a solid at room temperature. | |
| Melting Point | Not available in the reviewed literature. | [7] |
| Boiling Point | Not available in the reviewed literature. | [7] |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate. | |
| Predicted XlogP | 2.0 | [6] |
| Predicted Mass Spec | [M+H]⁺: 181.05271 | [6] |
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¹H NMR: A singlet for the N-methyl protons (around 4.0-4.2 ppm), a singlet for the chloromethyl protons (around 4.6-4.8 ppm), and a series of aromatic protons in the 7.0-8.0 ppm range.
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¹³C NMR: Resonances for the N-methyl carbon, the chloromethyl carbon, and the aromatic and heterocyclic carbons.
Synthesis of 5-(Chloromethyl)-2-methyl-2H-indazole
Proposed Synthetic Protocol
This protocol describes a two-step conceptual synthesis starting from 5-substituted-1H-indazole, followed by the chlorination of the resulting alcohol.
Step 1: N-Methylation of 5-substituted-1H-indazole
The regioselective methylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[4] Methods using reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions have been shown to favor the formation of the 2-methyl-2H-indazole isomer.[4]
Step 2: Chlorination of (2-methyl-2H-indazol-5-yl)methanol
The conversion of a benzylic alcohol to a benzyl chloride is a standard transformation in organic synthesis. A variety of reagents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice.
Experimental Protocol: Chlorination of (2-methyl-2H-indazol-5-yl)methanol
Disclaimer: This is a representative protocol based on established chemical principles. Researchers must conduct their own risk assessment and optimization.
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Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (2-methyl-2H-indazol-5-yl)methanol (1.0 eq).
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Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of dimethylformamide (DMF) can be added as a catalyst.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(chloromethyl)-2-methyl-2H-indazole.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for 5-(chloromethyl)-2-methyl-2H-indazole is the chloromethyl group. This group behaves as a benzylic-like halide, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions.[9] The displacement of the chloride ion by a wide range of nucleophiles allows for the facile introduction of the 2-methyl-2H-indazol-5-ylmethyl moiety into other molecules.
This reactivity is of paramount importance in drug discovery, where this fragment can be appended to other scaffolds to explore structure-activity relationships (SAR).
Typical Nucleophilic Substitution Reactions
The general reaction scheme involves the reaction of 5-(chloromethyl)-2-methyl-2H-indazole with a nucleophile (Nu⁻), often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Common Nucleophiles and Their Products:
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Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding (2-methyl-2H-indazol-5-yl)methanamine derivatives. These are common structures in pharmacologically active compounds.
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Alcohols/Phenols (ROH/ArOH): Williamson ether synthesis with alcohols or phenols, typically in the presence of a base like sodium hydride or potassium carbonate, affords the corresponding ethers.
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Thiols (RSH): Reaction with thiols leads to the formation of thioethers.
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Azide (N₃⁻): Substitution with sodium azide provides 5-(azidomethyl)-2-methyl-2H-indazole, which can be further reduced to the primary amine or used in "click" chemistry reactions.
Reaction Pathways Diagram
Caption: Key Sₙ2 reactions of the title compound.
Applications in Medicinal Chemistry and Drug Development
The indazole core is a key feature in numerous compounds investigated for a wide range of therapeutic applications.[3] Derivatives have shown promise as anti-cancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases.[3]
5-(chloromethyl)-2-methyl-2H-indazole serves as a valuable intermediate for the synthesis of these complex molecules. Its utility lies in its ability to act as a molecular "handle" for attaching the 2-methyl-2H-indazol-5-ylmethyl group to a larger molecule or scaffold. This strategy is frequently employed in lead optimization campaigns to:
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Probe Binding Pockets: The indazole moiety can form key hydrogen bonds and π-stacking interactions within enzyme active sites or receptor binding pockets.
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Modulate Physicochemical Properties: The addition of this group can alter a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy.
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Explore New Chemical Space: By reacting this intermediate with diverse nucleophiles, large libraries of novel compounds can be rapidly synthesized for high-throughput screening.
A significant area of application for indazole derivatives is in the development of protein kinase inhibitors . Many approved and investigational cancer drugs feature the indazole scaffold, which can mimic the adenine region of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-(chloromethyl)-2-methyl-2H-indazole is not widely available in the public domain, general precautions for handling reactive benzylic halides should be strictly followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
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First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
It is imperative to consult the Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
5-(chloromethyl)-2-methyl-2H-indazole is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its reactivity, centered on the electrophilic chloromethyl group, allows for its incorporation into a wide range of scaffolds, making it a key tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for novel and effective medicines.
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